molecular formula C8H8N4O B11912533 6,7-Diaminoquinoxalin-2-ol

6,7-Diaminoquinoxalin-2-ol

Cat. No.: B11912533
M. Wt: 176.18 g/mol
InChI Key: IKJHOHAXYWYDPK-UHFFFAOYSA-N
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Description

6,7-Diaminoquinoxalin-2-ol is a quinoxaline derivative characterized by amino (-NH₂) substituents at the 6- and 7-positions and a hydroxyl (-OH) group at the 2-position. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of benzene fused to a pyrazine ring. The amino and hydroxyl groups in 6,7-diaminoquinoxalin-2-ol confer distinct electronic and solubility properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

6,7-diamino-1H-quinoxalin-2-one

InChI

InChI=1S/C8H8N4O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,9-10H2,(H,12,13)

InChI Key

IKJHOHAXYWYDPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminoquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-nitroaniline derivatives, which undergo reduction and subsequent cyclization to form the quinoxaline ring. The reaction conditions often involve the use of reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of 6,7-Diaminoquinoxalin-2-ol may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diaminoquinoxalin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring .

Scientific Research Applications

6,7-Diaminoquinoxalin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diaminoquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoxaline Derivatives

Key Compounds for Comparison:

  • 6,7-Difluoroquinoxalin-2-ol (CAS: 186550-33-4)
  • 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)

Substituent Effects:

Fluoro Groups (6,7-Difluoro): Electron-withdrawing fluorine atoms increase electrophilicity and metabolic stability, often used in drug design to modulate bioavailability . Methoxy Groups (6,7-Dimethoxy): Electron-donating methoxy groups improve lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Solubility: 6,7-Dimethoxyquinoxalin-2-ol: Requires specific solvent preparation (e.g., DMSO) and heating/ultrasonication for dissolution due to moderate lipophilicity . 6,7-Diaminoquinoxalin-2-ol: Predicted to exhibit higher aqueous solubility than methoxy or fluoro analogs due to polar amino groups, though experimental confirmation is needed.

Stability and Storage: 6,7-Dimethoxyquinoxalin-2-ol: Stable at -80°C for 6 months or -20°C for 1 month in solution . 6,7-Difluoroquinoxalin-2-ol: No stability data provided, but fluorinated compounds generally exhibit superior chemical stability .

Data Table: Comparative Properties of Quinoxaline Derivatives

Property 6,7-Diaminoquinoxalin-2-ol 6,7-Difluoroquinoxalin-2-ol 6,7-Dimethoxyquinoxalin-2-ol
Molecular Formula C₈H₈N₄O (predicted) C₁₂H₁₁ClO₃S C₁₀H₁₀N₂O₃
Molecular Weight ~180.18 g/mol (predicted) 270.73 g/mol 206.198 g/mol
Substituents -NH₂ (6,7), -OH (2) -F (6,7), -Cl, -SO₃H -OCH₃ (6,7), -OH (2)
Purity N/A ≥95% >98%
Solubility High (predicted) Not reported Moderate (solvent-dependent)
Storage Conditions N/A Discontinued -80°C (6 months), -20°C (1 month)

Biological Activity

6,7-Diaminoquinoxalin-2-ol is a heterocyclic compound with significant potential in biological applications. Its unique structure, featuring both amino and hydroxyl groups, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₈H₈N₄O
  • Molecular Weight : 176.18 g/mol
  • IUPAC Name : 6,7-diamino-1H-quinoxalin-2-one
  • Canonical SMILES : C1=C(C(=CC2=C1NC(=O)C=N2)N)N
PropertyValue
Molecular FormulaC₈H₈N₄O
Molecular Weight176.18 g/mol
IUPAC Name6,7-diamino-1H-quinoxalin-2-one
InChI KeyIKJHOHAXYWYDPK-UHFFFAOYSA-N

The biological activity of 6,7-Diaminoquinoxalin-2-ol is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound can inhibit certain enzymes involved in critical biochemical pathways, such as DNA replication and protein synthesis. This inhibition is particularly relevant in the context of antimicrobial and anticancer activities, where disrupting these pathways can lead to cell death or growth inhibition.

Antimicrobial Activity

Studies have demonstrated that 6,7-Diaminoquinoxalin-2-ol exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound showed effective inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Inhibition was observed at similar concentrations, indicating broad-spectrum activity.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 6,7-Diaminoquinoxalin-2-ol against clinical isolates of multidrug-resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anticancer Activity

Research has also highlighted the potential of 6,7-Diaminoquinoxalin-2-ol as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

The mechanism involves:

  • Inhibition of Topoisomerase II : Leading to DNA damage and subsequent apoptosis.
  • Induction of Reactive Oxygen Species (ROS) : Resulting in oxidative stress that triggers cell death.

Case Study: Cancer Cell Line Testing

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 6,7-Diaminoquinoxalin-2-ol resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa12
MCF-715

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